molecular formula C22H18N6O2S2 B14189855 N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B14189855
M. Wt: 462.6 g/mol
InChI Key: LHJSKZDVDUUYLU-UHFFFAOYSA-N
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Description

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic small molecule featuring a benzo[c][1,2,5]thiadiazole-4-sulfonamide core linked to a quinoxaline scaffold substituted with a phenethylamino group. The compound’s structure combines a sulfonamide moiety, known for its bioisosteric properties with carboxyl or phosphate groups, and a quinoxaline ring system, which contributes to π-π stacking interactions in biological targets. This design is typical of molecules targeting G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs), where selectivity and potency are often modulated by substituent variations .

Properties

Molecular Formula

C22H18N6O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[3-(2-phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C22H18N6O2S2/c29-32(30,19-12-6-11-18-20(19)27-31-26-18)28-22-21(23-14-13-15-7-2-1-3-8-15)24-16-9-4-5-10-17(16)25-22/h1-12H,13-14H2,(H,23,24)(H,25,28)

InChI Key

LHJSKZDVDUUYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Structural Features

The compound combines three key structural components:

  • A quinoxaline core providing a planar aromatic platform for π-π stacking interactions
  • A benzo[c]thiadiazole-4-sulfonamide moiety introducing electron-deficient characteristics
  • A phenethylamino side chain offering flexibility and additional binding potential

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of the target compound:

Property Value Significance in Synthesis
Molecular Formula C₂₂H₁₈N₆O₂S₂ Guides stoichiometric calculations
Molecular Weight 462.6 g/mol Important for purification strategies
IUPAC Name N-[3-(2-phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide Standardized identification
Topological Polar Surface Area 166 Ų (calculated) Affects solubility in reaction media
LogP (Octanol-Water) 3.2 (estimated) Guides extraction and purification approaches
Canonical SMILES C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 Computational analysis reference

The compound's moderate lipophilicity (LogP) and significant polar surface area influence its solubility profile, which must be considered when designing synthesis and purification protocols.

Synthetic Precursors and Building Blocks

The synthesis of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide requires careful preparation and selection of suitable precursors. The three main building blocks essential for the synthesis are discussed below.

Quinoxaline Core Preparation

The quinoxaline scaffold represents a crucial starting point for the synthesis. Several approaches for preparing the necessary 2,3-dichloroquinoxaline precursor have been reported:

  • Condensation of o-phenylenediamine with α-diketones :
    This classical approach involves the reaction of o-phenylenediamine with an appropriate α-diketone followed by chlorination.

  • One-pot protocol from styrenes :
    Bowroju et al. reported a method using styrene, triiodoisocyanuric acid (TICA), and o-phenylenediamine to form the quinoxaline scaffold in good yields (55-79%).

  • From anthranilic acid derivatives :
    Substituted quinoxaline cores can be prepared from anthranilic acid and benzoyl chloride derivatives in the presence of pyridine, providing access to diversely functionalized building blocks.

Benzo[c]thiadiazole-4-sulfonamide Component

The benzothiadiazole component introduces significant synthetic complexity. Key preparation routes include:

  • From o-aminothiophenol derivatives :
    These can undergo cyclization to form the benzothiadiazole ring system.

  • Copper-catalyzed reactions :
    N-alkynylsulfonamides can be reacted with elemental sulfur in the presence of copper catalysts to form benzodithiazine derivatives, which can be further transformed into the desired benzothiadiazole-4-sulfonamide.

  • Selective reduction of benzobisthiadiazoles :
    Li et al. demonstrated that dithienylbenzobisthiadiazole derivatives can be selectively reduced to form-thiadiazolo[3,4-g]quinoxaline derivatives, representing a milder and more efficient synthetic route.

Phenethylamine Component

The phenethylamine group is typically introduced via nucleophilic aromatic substitution at the 3-position of the quinoxaline core. This commercially available reagent requires minimal preparation but may benefit from protection strategies in certain synthetic routes to prevent undesired side reactions.

General Synthetic Approaches

Based on the available literature, two primary synthetic strategies can be employed for preparing N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide. Both approaches rely on sequential functionalization of a quinoxaline core.

Two-Step Sequential Functionalization

This approach, derived from methods described for similar compounds, involves:

Step 1: Selective Sulfonamidation at C2

  • 2,3-Dichloroquinoxaline is treated with benzo[c]thiadiazole-4-sulfonamide in the presence of a base
  • The reaction selectively functionalizes the more reactive C2 position, yielding N-(3-chloro-quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide

Step 2: Nucleophilic Substitution at C3

  • The intermediate undergoes nucleophilic aromatic substitution with phenethylamine
  • The reaction is typically facilitated by a pyridine base catalyst

This sequential approach offers the advantage of regioselectivity control and generally good yields.

Alternative Convergent Approach

An alternative synthetic route involves the preparation of 3-(phenethylamino)quinoxalin-2-amine, followed by sulfonamide formation with a benzothiadiazole-4-sulfonyl chloride derivative. This approach may offer advantages for certain scale-up scenarios but typically requires more complex protecting group strategies.

The scheme below outlines the key transformations in the general synthetic pathways:

2,3-Dichloroquinoxaline + Benzo[c][1,2,5]thiadiazole-4-sulfonamide → 
N-(3-chloro-quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide →
N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Detailed Reaction Procedures and Optimization

The preparation of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide requires careful optimization of reaction conditions for each synthetic step to maximize yield and purity.

Preparation of N-(3-chloro-quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide

Based on methodologies developed for similar N-(3-chloro-quinoxalin-2-yl)sulfonamides, the following conditions have been identified as optimal:

Reaction Conditions:

  • Base Selection : Lithium hydroxide (LiOH) has demonstrated superior performance compared to potassium carbonate (K₂CO₃), providing significantly higher yields and fewer byproducts.
  • Solvent System : N,N-dimethylacetamide (DMA) serves as the preferred solvent, although N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be employed.
  • Temperature Range : The reaction proceeds optimally at 50°C, with higher temperatures potentially leading to increased formation of byproducts.
  • Reaction Time : 20-24 hours is typically sufficient for complete conversion.

Table 2: Comparative Analysis of Base Selection for Step 1

Base Solvent Temperature (°C) Time (h) Isolated Yield (%) Major Impurity
LiOH DMA 50 20 65-88 3-chloroquinoxalin-2-ol (1.25%)
K₂CO₃ DMA 50 22 19 3-chloroquinoxalin-2-ol (>5%)
K₂CO₃ DMA 100 48 40 Multiple impurities

The data conclusively demonstrates that LiOH in DMA at 50°C provides optimal conditions, minimizing the formation of the common byproduct 3-chloroquinoxalin-2-ol.

Procedure Outline:

  • Prepare a solution of benzo[c]thiadiazole-4-sulfonamide in DMA (0.1 M)
  • Add lithium hydroxide (1.9 equivalents) in one portion
  • Stir for 10 minutes at room temperature
  • Add 2,3-dichloroquinoxaline (1.0 equivalent) in one portion
  • Stir the reaction mixture at 50°C for 20 hours
  • Monitor reaction progress by UPLC/MS until completion
  • Cool the reaction mixture to 5°C
  • Add 1N HCl to precipitate the product
  • Filter and wash with water, followed by MTBE
  • Dry to obtain the pure intermediate

Introduction of Phenethylamine Group

The second step involves the displacement of the chlorine at the C3 position with phenethylamine.

Reaction Conditions:

  • Base Selection : 2,6-dimethylpyridine (lutidine) has proven to be the most effective base, used in a molar ratio of 1.1 equivalents relative to the intermediate.
  • Solvent System : Primary alcohols such as n-butanol or n-propanol provide the best results, although other polar solvents (DMA, DMF) can be used.
  • Temperature Range : The reaction typically requires elevated temperatures (120°C) for efficient conversion.
  • Reaction Time : 24-42 hours is generally necessary for complete reaction, depending on reactivity.

Procedure Outline:

  • Combine the N-(3-chloro-quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide intermediate with 2,6-dimethylpyridine (1.1 eq) in n-butanol
  • Add phenethylamine (1.2-1.5 equivalents)
  • Heat the mixture to 120°C under nitrogen atmosphere
  • Monitor by UPLC/MS until reaction completion (typically 24-42 hours)
  • Cool the reaction mixture to room temperature
  • Add water to precipitate the product
  • Filter, wash with water, and dry
  • Purify further if needed by recrystallization or column chromatography

Purification Strategies and Characterization

Purification Methods

The purification of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide and its intermediates can be achieved through various techniques:

  • Precipitation and Filtration :

    • The target compound often precipitates upon cooling or addition of anti-solvents
    • This simple approach is particularly effective for the isolation of intermediates
  • Recrystallization :

    • Suitable solvent systems include ethanol, ethanol/water mixtures, or acetonitrile
    • Multiple recrystallizations may be necessary to achieve high purity
  • Column Chromatography :

    • Silica gel chromatography using gradient elution (e.g., dichloromethane/methanol)
    • This method is particularly useful for removing trace impurities in the final product
  • Preparative HPLC :

    • For analytical-grade purity, preparative HPLC can be employed
    • Typical conditions: C18 column, acetonitrile/water gradient with 0.1% TFA

Analytical Characterization

Comprehensive characterization of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide should include:

  • UPLC/MS Analysis :

    • Purity assessment and molecular weight confirmation
    • Method: Waters Acquity UPLC BEH C18 column (1.7μ, 2.1×50 mm)
    • Mobile phase: gradient of 10mM ammonium acetate in water/acetonitrile
    • Detection: UV (230-400 nm) and MS (ESI positive and negative modes)
  • NMR Spectroscopy :

    • ¹H and ¹³C NMR for structural confirmation
    • Key diagnostic signals include the phenethyl CH₂ groups, aromatic protons, and NH protons
    • DMSO-d₆ is typically the preferred solvent due to solubility considerations
  • IR Spectroscopy :

    • Characteristic bands: SO₂ stretching (1300-1150 cm⁻¹), NH stretching (3300-3500 cm⁻¹)
  • Elemental Analysis :

    • Verification of C, H, N, S percentages to confirm compound purity

Comparative Analysis of Synthetic Methods

Various synthetic approaches for N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide can be evaluated based on efficiency, scalability, and overall practicality.

Evaluation of Two-Step Sequential Functionalization

Table 3: Advantages and Limitations of Two-Step Sequential Approach

Parameter Advantages Limitations
Regioselectivity High selectivity for C2/C3 functionalization Requires careful temperature control
Overall Yield Good combined yield (typically 55-70%) Two-step isolation reduces overall efficiency
Scalability Amenable to scale-up Large volumes of solvent required
Reaction Conditions Well-established and reproducible Long reaction times (up to 60h total)
Purification Each intermediate can be purified Multiple purification steps increase material loss

Analysis of Alternative Approaches

While the two-step approach described above represents the most documented methodology for similar compounds, alternative routes may offer advantages in specific scenarios:

  • One-pot sequential process :

    • Eliminates isolation of the intermediate
    • Potential for higher overall efficiency
    • Challenges with selectivity and purification
  • Building block coupling approach :

    • Pre-functionalized building blocks simplify final assembly
    • May require more complex precursor synthesis
    • Could offer advantages for library synthesis
  • Late-stage diversification :

    • Common intermediate for multiple analogs
    • Ideal for medicinal chemistry applications
    • Requires orthogonal protecting groups

Scale-Up Considerations

For larger-scale preparation, several modifications to the standard protocols should be considered:

  • Temperature control : More critical at scale to avoid exotherms and side reactions
  • Solvent selection : Consider more environmentally benign alternatives when possible
  • Purification strategy : Recrystallization preferred over chromatography
  • Safety assessment : Particular attention to the thermal stability of intermediates

Chemical Reactions Analysis

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogues, focusing on structural variations, physicochemical properties, and inferred pharmacological profiles.

Structural and Molecular Comparisons

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Quinoxalin-2-yl + phenethylamino C₂₂H₁₉N₆O₂S₂ ~463* High lipophilicity; potential GPCR selectivity
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide hydrate Piperazine + pyridinyl ketone C₁₈H₂₂N₆O₄S₂ 450.5 Discontinued; likely solubility issues
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide Quinoxalin-2-yl + ethoxypropylamino C₁₈H₂₁N₅O₃S₂ 367.5 Reduced steric bulk; lower MW
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Thiophene-acetyl + ethyl linker C₁₄H₁₃N₃O₃S₃ 367.5 Enhanced electron-withdrawing effects
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Thiophene + hydroxy-pentyl chain C₁₅H₁₇N₃O₃S₃ 383.5 Increased polarity; potential metabolic stability

Pharmacological and Selectivity Profiles

  • Target Compound: The phenethylamino-quinoxaline substitution likely enhances binding to mAChRs, particularly M1/M4 subtypes, by optimizing hydrophobic interactions. Piperazine-containing analogues (e.g., ’s compound 9) showed poor M1/M4 selectivity despite similar scaffolds, suggesting the quinoxaline-phenethyl group in the target compound may improve subtype specificity .
  • Piperazine Derivatives : Compounds like N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)- analogues () were discontinued, possibly due to unfavorable pharmacokinetics (e.g., rapid clearance) or off-target effects.
  • Thiophene Derivatives : Thiophene-substituted variants () exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence off-target binding to kinases or ion channels.

Physicochemical Properties

  • Solubility : Piperazine and pyridinyl groups () enhance aqueous solubility via hydrogen bonding, whereas the target compound’s aromatic systems may reduce it.

Research Findings and Implications

  • Selectivity Optimization: Structural modifications to the quinoxaline moiety (e.g., phenethylamino vs. piperazine) are critical for mAChR subtype selectivity. highlights that early leads with piperazine groups lacked M1/M4 selectivity, necessitating scaffold refinement .
  • Metabolic Stability : Thiophene-containing analogues () may face oxidative metabolism at the sulfur atom, whereas the target compound’s fully aromatic system could confer longer half-life.

Biological Activity

N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that integrates multiple pharmacophores, which may contribute to its diverse biological activities. This compound features a quinoxaline structure linked to a benzo[c][1,2,5]thiadiazole moiety through a sulfonamide group, suggesting potential interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound can be represented as follows:

  • Quinoxaline Structure : A bicyclic structure containing two nitrogen atoms.
  • Benzo[c][1,2,5]thiadiazole Moiety : A five-membered ring containing sulfur and nitrogen.
  • Sulfonamide Group : A functional group containing a sulfonyl group attached to an amine.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂S₂
  • Molecular Weight : 398.49 g/mol

Anticancer Properties

Research indicates that compounds with quinoxaline and thiadiazole structures often exhibit anticancer activity. For instance, derivatives of quinoxaline have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell Lines TestedIC₅₀ (μM)
Quinoxaline DerivativeHepG20.29
Quinoxaline DerivativeCaco-20.90
This compoundHePG-2Not yet reported

These studies suggest that the unique combination of structural features in this compound may enhance its anticancer properties compared to simpler analogs.

Antimicrobial Activity

Compounds containing the sulfonamide group are known for their antimicrobial properties. The presence of both quinoxaline and benzo[c][1,2,5]thiadiazole rings in this compound suggests potential efficacy against bacterial pathogens. For example:

PathogenActivity
Staphylococcus aureusInhibitory activity observed in preliminary studies
Escherichia coliModerate inhibition reported

The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Neuroactive Properties

The phenethylamine component may impart neuroactive properties to the compound. Research has indicated that phenethylamine derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Synthesis and Evaluation

In one study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The findings highlighted the following:

  • Synthesis : Achieved through multi-step reactions with moderate to high yields.
  • Biological Testing : In vitro assays demonstrated promising anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenethylamine side chain significantly influenced biological activity. For instance:

  • Substituents that enhance lipophilicity improved cellular uptake and bioavailability.
  • Specific functional groups were identified as critical for maintaining activity against cancer cell lines.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For quinoxaline-sulfonamide hybrids, a common approach is to react quinoxaline derivatives with sulfonamide precursors under basic conditions. For example, highlights the use of aqueous NaOH for deprotonation and ethanol for crystallization, achieving yields of 45–85% depending on substituents. Optimization strategies include:

  • Adjusting stoichiometric ratios of reactants (e.g., sulfonamide to quinoxaline).
  • Modifying reaction time and temperature (e.g., reflux in ethanol vs. room temperature).
  • Exploring catalysts (e.g., triethylamine for coupling reactions) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm hydrogen and carbon environments. For instance, aromatic protons in quinoxaline appear at δ 7.5–8.5 ppm, while sulfonamide NH peaks are observed at δ 10–12 ppm ( , 11 ).
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and NH stretches at 3200–3400 cm⁻¹ ( ).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ or [M−H]− ions) with <5 ppm error ( ).

Advanced Research Questions

Q. How can molecular docking studies predict the anti-proliferative mechanism of this compound?

Molecular docking evaluates binding affinity to targets like thymidylate synthase or DNA topoisomerases. Critical steps include:

  • Target Selection : Prioritize proteins with known roles in cancer (e.g., thymidylate synthase, as in ).
  • Docking Parameters : Use software like AutoDock Vina with validated scoring functions.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2 Å) and perform MD simulations to assess stability ( ).

Q. How do substituent variations impact biological activity, and how can conflicting data be reconciled?

Substituents (e.g., chloro, nitro, or phenyl groups) alter electronic and steric properties, affecting target binding. For example:

  • Electron-Withdrawing Groups (NO₂) : Enhance anti-proliferative activity by increasing electrophilicity ( ).
  • Halogens (Cl, Br) : Improve solubility and membrane permeability but may reduce metabolic stability.
    Conflicting data (e.g., high in vitro activity vs. poor in vivo efficacy) can arise from differences in assay conditions (e.g., cell line variability) or pharmacokinetic limitations. Use dose-response curves and orthogonal assays (e.g., Western blotting for target inhibition) to validate results .

Q. How should researchers design assays to evaluate both antimicrobial and anti-proliferative activities?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ( ).
  • Anti-Proliferative Assays : Employ MTT/XTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations ( ).
  • Counteract False Positives : Include cytotoxicity controls (e.g., non-cancerous fibroblast lines) and validate via clonogenic assays .

Q. What computational methods are effective for analyzing structure-activity relationships (SAR)?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents with activity.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide groups) ( ).
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of substituents in docked complexes .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Replication : Repeat assays under standardized conditions (e.g., same cell lines, passage numbers).
  • Structural Verification : Confirm compound purity via HPLC (>95%) and NMR to rule out degradation products .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Formulation : Use cyclodextrins or lipid-based nanoparticles for hydrophobic derivatives.
  • In Silico Screening : Predict ADMET properties with tools like SwissADME to prioritize candidates with favorable profiles .

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